molecular formula C11H18N4O2 B7555624 N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide

Katalognummer B7555624
Molekulargewicht: 238.29 g/mol
InChI-Schlüssel: VLDRJKZKCIRYQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide, also known as GSK933776, is a promising compound in the field of cancer research. It belongs to the class of small molecule inhibitors and has shown potential as an anticancer agent in preclinical studies.

Wirkmechanismus

The mechanism of action of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide involves the inhibition of CHK1. CHK1 is a serine/threonine protein kinase that is activated in response to DNA damage. It phosphorylates downstream targets, such as CDC25A, which leads to cell cycle arrest and DNA repair. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide binds to the ATP-binding site of CHK1 and prevents its activation, leading to the accumulation of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has been shown to have potent anticancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has also been tested in xenograft models of human cancer and has shown significant tumor growth inhibition. In addition, N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is its potent anticancer activity and its ability to sensitize cancer cells to DNA-damaging agents. This makes it a promising candidate for combination therapy with other anticancer agents. However, one of the limitations of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is its poor solubility in water, which may affect its pharmacokinetics and bioavailability.

Zukünftige Richtungen

There are several future directions for the use of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide in cancer research. One direction is to investigate its potential as a single agent therapy in cancer patients. Another direction is to explore its use in combination therapy with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to optimize the pharmacokinetics and bioavailability of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide for clinical use. Finally, the development of new CHK1 inhibitors with improved properties, such as solubility and selectivity, is an important area of research.
Conclusion
In conclusion, N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is a promising compound in the field of cancer research. It has shown potent anticancer activity in preclinical studies and has the potential to sensitize cancer cells to DNA-damaging agents. Its mechanism of action involves the inhibition of CHK1, a protein kinase that plays a crucial role in the DNA damage response pathway. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has advantages and limitations for lab experiments, and there are several future directions for its use in cancer research. Overall, N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is a promising candidate for further development as an anticancer agent.

Synthesemethoden

The synthesis of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide involves the reaction of 1-(hydroxymethyl)cyclopentylamine with 1,2,4-triazole-1-carboxylic acid, followed by acylation with 2-bromo-N-(2-hydroxyethyl)propanamide. The final product is obtained after purification by column chromatography and recrystallization. The yield of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is around 40%, and the purity is greater than 98%.

Wissenschaftliche Forschungsanwendungen

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies as a potent inhibitor of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. CHK1 inhibition leads to the accumulation of DNA damage, which in turn triggers apoptosis in cancer cells. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the repair of DNA damage.

Eigenschaften

IUPAC Name

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-9(15-8-12-7-13-15)10(17)14-11(6-16)4-2-3-5-11/h7-9,16H,2-6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDRJKZKCIRYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCC1)CO)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.